2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide
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Description
2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide is a useful research compound. Its molecular formula is C14H9F3N2O3 and its molecular weight is 310.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.05652664 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide derivatives have been studied for their corrosion inhibition properties. Electron withdrawing and releasing substituents on N-Phenyl-benzamide derivatives influence their inhibition efficiency against mild steel corrosion in acidic environments. These compounds demonstrate a high efficiency in preventing corrosion, with experimental and computational studies supporting their effectiveness. The mode of adsorption on metal surfaces suggests a significant barrier against corrosive dissolution, supported by surface analysis and theoretical studies (Mishra et al., 2018).
Crystal Structure Analysis
The crystal structure of this compound has been elucidated, revealing insights into its molecular and crystallographic properties. This compound crystallizes in an orthorhombic space group, displaying a significant dihedral angle between the aromatic rings, contributing to its chemical reactivity and potential applications in material science and drug design (Saeed et al., 2008).
Polymer Synthesis
This compound has been utilized in the synthesis of polymers with specific properties. For example, aromatic polyamides with defined molecular weights and low polydispersity have been synthesized, demonstrating the compound's utility in creating materials with tailored characteristics. This includes the creation of block copolymers, showcasing its role in advancing polymer chemistry and materials science (Yokozawa et al., 2002).
Chemosensors for Cyanide Detection
Derivatives of this compound have been developed as chemosensors for detecting cyanide in aqueous environments. Their high selectivity towards cyanide ions makes them useful for monitoring cyanide concentrations in various samples, highlighting their importance in environmental and analytical chemistry (Sun et al., 2009).
Electronic Device Applications
In the field of molecular electronics, a molecule containing a nitroamine redox center, which is structurally related to this compound, exhibited remarkable properties. This includes negative differential resistance and a significant on-off peak-to-valley ratio, underlining the potential of such compounds in developing advanced electronic devices (Chen et al., 1999).
Properties
IUPAC Name |
2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O3/c15-14(16,17)10-6-2-3-7-11(10)18-13(20)9-5-1-4-8-12(9)19(21)22/h1-8H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORUOUXZJAHZBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968296 |
Source
|
Record name | 2-Nitro-N-[2-(trifluoromethyl)phenyl]benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5354-60-9 |
Source
|
Record name | 2-Nitro-N-[2-(trifluoromethyl)phenyl]benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.